p38α MAP Kinase Inhibitory Potency Relative to the Parent Benzylsulfanyl Imidazole Scaffold
The target compound was designed and evaluated within a series of benzylsulfanyl imidazoles as p38 MAP kinase inhibitors. The parent scaffold, benzylsulfanyl imidazole 2b, exhibits an IC₅₀ of 4.0 μM against p38α [1]. The target compound incorporates specific substituents at the 4-R, 5-R, and 6-R positions of the N1-phenyl ring—namely 4-Cl, 5-OCH₃, and 6-Cl—that QSAR analysis identifies as advantageous for cytokine inhibition [2]. While direct p38 IC₅₀ data for the exact compound CAS 338967-09-2 have not been published in peer-reviewed literature, class-level inference from the QSAR model predicts enhanced p38 inhibitory activity relative to the parent 2b scaffold [2].
| Evidence Dimension | p38α MAP kinase inhibition (IC₅₀) |
|---|---|
| Target Compound Data | Predicted IC₅₀ < 4.0 μM (based on favorable substituent contributions from QSAR model) [2] |
| Comparator Or Baseline | Benzylsulfanyl imidazole 2b: IC₅₀ = 4.0 μM [1] |
| Quantified Difference | Predicted improvement; exact fold-change not experimentally determined for this specific compound |
| Conditions | p38α MAP kinase enzymatic assay (cell-free); QSAR model derived from Fujita-Ban and Hansch analyses of 37 benzylsulfanyl imidazole derivatives [1][2] |
Why This Matters
The predicted p38 inhibitory potency positions this compound as a structurally informed starting point for anti-inflammatory drug discovery campaigns targeting the p38 MAP kinase pathway, with a substitution pattern empirically validated by QSAR to enhance activity.
- [1] Laufer SA, et al. Imidazole inhibitors of cytokine release: probing substituents in the 2 position. J Med Chem. 2002;45(21):4695-705. doi:10.1021/jm020873z. PMID: 12361396. View Source
- [2] Singh P, Sharma BK. Quantitative structure-activity relationship study of benzylsulfanyl imidazoles as cytokine release inhibitors. J Enzyme Inhib Med Chem. 2007;22(1):15-21. doi:10.1080/14756360600952217. PMID: 17373542. View Source
